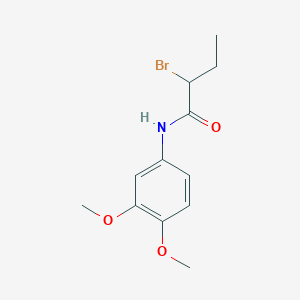

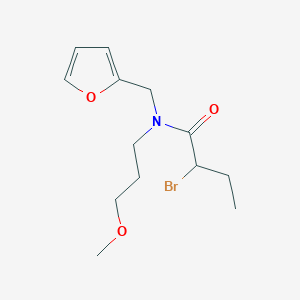

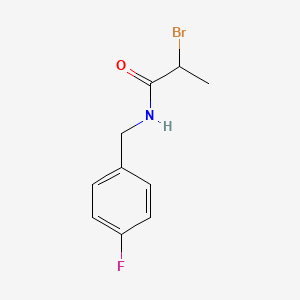

![molecular formula C14H26N2O4 B1344616 1-Boc-4-[(N-甲氧基-N-甲基氨基甲酰基)甲基]哌啶 CAS No. 416852-69-2](/img/structure/B1344616.png)

1-Boc-4-[(N-甲氧基-N-甲基氨基甲酰基)甲基]哌啶

描述

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is a versatile chemical compound used in cutting-edge scientific research. It is an intermediate in the production of IKK inhibitors, ERK inhibitors, p38 MAP kinase inhibitors, and serotonin receptor antagonists .

Synthesis Analysis

The synthesis of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine involves the reaction of N,O-Dimethylhydroxylamine hydrochloride with N-BOC-piperidine-4-carboxylic acid . It can also be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .

Molecular Structure Analysis

The molecular formula of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is C14H26N2O4 . It has a molecular weight of 286.367 and an exact mass of 286.189270 .

Chemical Reactions Analysis

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is an important intermediate in the production of various inhibitors and antagonists . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .

Physical and Chemical Properties Analysis

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine has a density of 1.1±0.1 g/cm3, a boiling point of 360.2±34.0 °C at 760 mmHg, and a flash point of 171.6±25.7 °C . Its LogP value is 1.29, indicating its lipophilicity .

科学研究应用

杂环结构单元的合成和表征

Matulevičiūtė 等人 (2021) 的一项研究介绍了新型甲基 3-和 5-(N-Boc-哌啶基)-1H-吡唑-4-羧酸酯的合成,作为杂环氨基酸的 N-Boc 保护酯形式。这些化合物既可用作非手性结构单元,也可用作手性结构单元。合成包括将哌啶-4-羧酸转化为 β-酮酯,然后进行一系列反应以生成目标化合物。这项研究说明了 N-Boc-哌啶基衍生物在合成药物化学和药物设计中有用的复杂分子结构中的潜力 (Matulevičiūtė 等人,2021)。

药物合成的中间体

Wei 等人 (2010) 研究了 4-(1-(叔丁氧羰基)哌啶-4-基甲氧基)-3-甲氧基苯甲酸乙酯的合成,这是癌症治疗药物凡德他尼合成中的一个关键中间体。这项工作证明了 N-Boc 保护的哌啶衍生物在制药工业中的相关性,展示了一种产率高、收率高的重要中间体的方法。这种方法论突出了 N-Boc-哌啶基衍生物在合成复杂药物中间体中的多功能性 (Wei 等人,2010)。

催化反应和分子设计

Millet 和 Baudoin (2015) 对钯催化的 N-Boc-哌啶的 β-选择性 C(sp3)-H 芳基化研究突出了 N-Boc 保护的哌啶衍生物在催化反应中的应用。该研究展示了一种合成 3-芳基哌啶的方法,3-芳基哌啶是药物开发中的关键骨架。这种创新方法强调了 N-Boc-哌啶基衍生物在促进哌啶直接官能化中的作用,这是创建生物活性分子的关键步骤 (Millet 和 Baudoin,2015)。

对映选择性合成

Choi 等人 (2022) 详细介绍了使用正丁基锂和斯巴丁的 2-芳基-4-亚甲基哌啶动力学拆分,展示了功能化手性哌啶片段的对映选择性合成。这项研究突出了 N-Boc-哌啶衍生物在实现高对映体比率中的应用,这对于开发药物至关重要。该研究提供了对哌啶衍生物立体选择性操作的见解,用于创建具有特定旋光活性的化合物,说明了 N-Boc-哌啶基衍生物在不对称合成中的重要性 (Choi 等人,2022)。

安全和危害

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, one should remove to fresh air .

属性

IUPAC Name |

tert-butyl 4-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)10-12(17)15(4)19-5/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMNMSUVOACEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

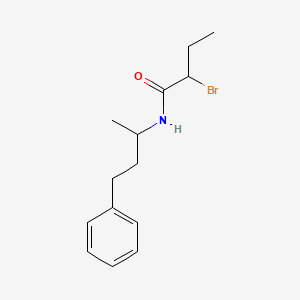

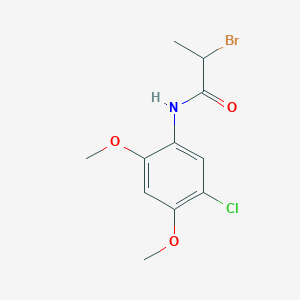

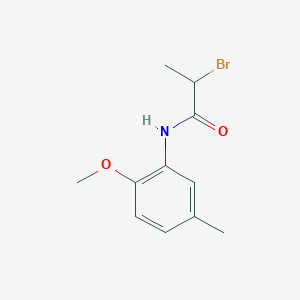

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)

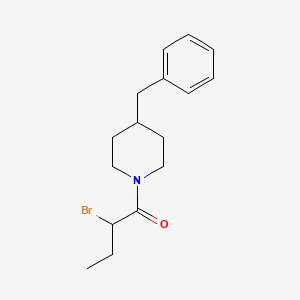

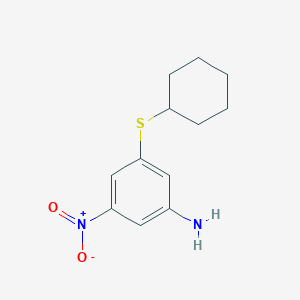

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)